Angiopep-2 TFA is a synthetic peptide derived from the Kunitz domain, specifically designed to enhance drug delivery across the blood-brain barrier. This peptide is characterized by its ability to interact with the low-density lipoprotein receptor-related protein 1, facilitating the transport of therapeutic agents into the brain. Angiopep-2 TFA has garnered attention for its potential applications in treating neurological disorders due to its unique structural properties and mechanism of action.
Angiopep-2 TFA is synthesized through solid-phase peptide synthesis techniques, primarily utilizing amino acids and various protective groups during the process. It is classified as a brain-penetrating peptide and is often utilized in drug delivery systems aimed at overcoming the challenges posed by the blood-brain barrier.
The synthesis of Angiopep-2 TFA typically involves a multi-step process using solid-phase synthesis. The general steps include:
Technical challenges may arise during the synthesis, such as side reactions that can affect yield and purity. For instance, hydrolysis during coupling reactions can lead to lower yields of the desired product .
Angiopep-2 TFA can participate in various chemical reactions, particularly those involving conjugation with other therapeutic agents or nanoparticles. For example, it has been used in the synthesis of conjugates with boron compounds for targeted therapies like boron neutron capture therapy . The conjugation typically involves:
These reactions are crucial for developing multifunctional drug delivery systems that can effectively target specific tissues.
The mechanism by which Angiopep-2 TFA facilitates drug delivery involves its interaction with low-density lipoprotein receptor-related protein 1 on endothelial cells of the blood-brain barrier. Upon binding, it promotes transcytosis, allowing therapeutic agents to cross into brain tissues effectively . This process is critical for enhancing the bioavailability of drugs intended for neurological applications.
Angiopep-2 TFA exhibits several notable physical and chemical properties:
The purity of synthesized Angiopep-2 TFA can reach up to 98% as determined by high-performance liquid chromatography, ensuring its suitability for research and clinical applications.
Angiopep-2 TFA has significant applications in various scientific fields:
The blood-brain barrier represents a major challenge in neurological therapeutics, with its tight junctions, efflux transporters, and enzymatic activity restricting >98% of small-molecule drugs and nearly all biologics from entering the brain parenchyma [4] [9]. This formidable barrier has necessitated innovative delivery strategies, particularly for aggressive CNS malignancies like glioblastoma where systemic chemotherapy shows minimal efficacy. BBB-penetrating peptides address this limitation by exploiting natural receptor-mediated transport systems to facilitate active transcytosis. Angiopep-2 TFA (trifluoroacetate salt), a 19-amino acid synthetic peptide (TFFYGGSRGKRNNFKTEEY), emerges as a leading candidate in this field due to its dual targeting capability – crossing the BBB via receptor-mediated transcytosis while simultaneously targeting tumor cells that overexpress specific receptors [1] [8].
Early BBB-targeted strategies focused on lipid-soluble molecules and transient barrier disruption, but these approaches lacked specificity and risked neurotoxicity [1]. The field evolved to harness endogenous transport mechanisms, with transferrin receptor antibodies showing initial promise but limited clinical translation due to receptor saturation and poor parenchymal penetration [4]. A paradigm shift occurred with the development of peptide vectors derived from natural ligands, culminating in the discovery of Angiopep-2 through structure-activity studies of Kunitz domain peptides [1] [9]. This development timeline highlights key milestones:
Table 1: Evolution of BBB-Targeted Delivery Systems
Time Period | Dominant Strategy | Key Limitations | Angiopep-2 Advancement |
---|---|---|---|
Pre-2000 | Lipidization, osmotic disruption | Non-specific toxicity, poor efficacy | N/A |
2000-2010 | Transferrin/Lactoferrin receptors | Receptor saturation, limited tumor accumulation | Identification via aprotinin analog screening [1] |
2010-Present | Peptide shuttle vectors | Variable transcytosis efficiency | Demonstrated 86-fold higher brain uptake vs. free paclitaxel in ANG1005 conjugate [4] |
The critical proof-of-concept for Angiopep-2 came when unconjugated PAPTP (a mitochondrial-targeting anticancer compound) showed potent in vitro activity against glioma cells but failed completely in orthotopic models due to BBB exclusion [1]. Covalent conjugation to Angiopep-2 via a carbamate ester bond enabled brain delivery of 0.3-0.4 nmoles/g tissue after intravenous administration – the first evidence of PAPTP brain penetration [1]. This established Angiopep-2 as a versatile platform for advanced conjugates and nanocarriers.
Angiopep-2's transport mechanism centers on LRP-1, a member of the LDL receptor family highly expressed on brain capillary endothelial cells (constituting the BBB) and overexpressed in glioma cells [4] [8] [9]. LRP-1 mediates transcytosis through ligand binding, clathrin-coated pit formation, and vesicular trafficking. Key structural features of Angiopep-2 enable high-affinity interaction:
Table 2: LRP-1 Targeting Capabilities Across Ligand Types
Ligand Type | Example | LRP-1 Binding Affinity (Kd) | Transcytosis Efficiency | Tumor Cell Targeting |
---|---|---|---|---|
Natural Ligand | Aprotinin | ~20 nM (high affinity) | Moderate (receptor saturation) | Limited |
Antibody | Anti-LRP-1 mAb | <1 nM | Low (lysosomal trapping) | Moderate |
Angiopep-2 | ANG1005 | 330-420 nM (optimal) | High (efficient recycling) | High (glioma overexpression) |
This dual-targeting capability – BBB crossing and glioma cell uptake – is exemplified in doxorubicin-loaded Angiopep-2-conjugated polymersomes (Ang-PS-DOX). These 135 nm nanoparticles showed 159.9 Angiopep-2 molecules per particle, achieving 95% encapsulation efficiency and significantly prolonged survival in glioma-bearing rats versus untargeted particles [8]. The homogeneous conjugation approach for Angiopep-2-antibody conjugates further optimized LRP-1 binding (Kd 4.96 nM vs. 28.5 nM for heterogeneous conjugates), enhancing brain accumulation [10].
While classic CPPs like TAT (GRKKRRQRRRPPQ) and Penetratin facilitate cellular uptake, they lack the transcytosis capability required for systemic brain delivery. Angiopep-2's distinction lies in its receptor-specific transport mechanism:
Table 3: Performance Comparison of Brain-Targeting Peptides
Peptide | Mechanism | Cellular Uptake in Glioma Cells | BBB Transcytosis Rate | Key Limitation |
---|---|---|---|---|
TAT (48-61) | Adsorptive-mediated | High (charge-dependent) | Moderate (endothelial trapping) | Low tumor specificity |
Penetratin | Direct translocation | Moderate | Low (<0.1% injected dose/g brain) | Serum instability |
R8 | Macropinocytosis | Very high | Low (negligible parenchymal delivery) | Systemic toxicity |
Angiopep-2 | LRP-1 mediated transcytosis | High (receptor-driven) | High (0.3-0.4 nmoles/g tissue) | Moderate protease sensitivity |
Nanoparticle functionalization further amplifies these differences: Angiopep-2-modified ginsenoside-Rg3 nanoparticles showed 147.1 nm diameter with 80.6% encapsulation efficiency and significantly accelerated C6 glioma cell uptake versus non-targeted versions [7]. Similarly, Angiopep-2-functionalized siRNA carriers exhibited enhanced stability in serum-containing media and superior gene-silencing in U87 glioblastoma models compared to Penetratin-based systems [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: